6-(2-Oxoethyl)nicotinonitrile

Physical Organic Chemistry Purification Optimization Thermal Stability

Standard nicotinonitriles lack the electrophilic handle for nucleophilic additions or heterocycle annulations, forcing lengthy pre-functionalization steps. This 6-(2-oxoethyl) analog solves that bottleneck. - **Reactive anchor:** Condense with hydrazines/amidines to form pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines directly. - **Library-friendly:** Enable reductive amination or Grignard addition at oxoethyl carbon while retaining the hinge-binding nitrile core. - **Process-ready:** Predicted bp 297.8°C vs. nicotinonitrile's 201°C; density data supports scale-up purification.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B8704989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Oxoethyl)nicotinonitrile
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)CC=O
InChIInChI=1S/C8H6N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,4,6H,3H2
InChIKeyDARHYOBOQVZVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Oxoethyl)nicotinonitrile Overview


6-(2-Oxoethyl)nicotinonitrile (CAS 1431944-27-2) is a substituted pyridine derivative featuring a nicotinonitrile core with a reactive 2-oxoethyl side chain at the 6-position. This electrophilic ketone-bearing scaffold enables targeted derivatization via nucleophilic addition, condensation, and cycloaddition pathways not accessible to unsubstituted nicotinonitrile . As a member of the privileged nicotinonitrile class, this compound serves as a versatile intermediate for constructing biologically relevant heterocycles, with the oxoethyl moiety providing a synthetically distinct handle for molecular diversification [1].

6-(2-Oxoethyl)nicotinonitrile Irreplaceability


The 6-(2-oxoethyl) substitution fundamentally alters the reactivity landscape of the nicotinonitrile core. Unsubstituted nicotinonitrile lacks the electrophilic ketone functionality required for nucleophilic additions, Schiff base formations, and heterocycle annulations that depend on the pendant carbonyl group . Furthermore, the predicted physicochemical profile—including a higher boiling point (297.8±30.0 °C predicted) versus nicotinonitrile's 201°C, and a pKa of 1.12±0.22—directly impacts handling, purification, and reaction compatibility in multi-step syntheses . Interchanging with 6-(2-oxoethyl)nicotinonitrile analogs bearing alternative substituents (e.g., 4-fluorophenyl, chlorophenyl) introduces uncontrolled variations in reactivity and steric properties, jeopardizing experimental reproducibility and synthetic route validation .

6-(2-Oxoethyl)nicotinonitrile Differentiation Evidence


Boiling Point Elevation

6-(2-Oxoethyl)nicotinonitrile exhibits a predicted boiling point of 297.8±30.0 °C, which is significantly higher than the experimentally determined boiling point of unsubstituted nicotinonitrile (201°C) . This ~97°C elevation indicates stronger intermolecular forces (dipole-dipole, potential hydrogen bonding via the oxoethyl carbonyl) and correlates with altered distillation requirements and thermal stability profiles .

Physical Organic Chemistry Purification Optimization Thermal Stability

pKa and Protonation State

The predicted pKa of 1.12±0.22 for 6-(2-oxoethyl)nicotinonitrile is markedly lower than the pKa of nicotinonitrile (pKa ~3.2 for pyridinium conjugate acid) . This enhanced acidity suggests greater susceptibility to deprotonation or protonation at the pyridine nitrogen under mildly acidic conditions, which can influence solubility, extraction efficiency, and reaction kinetics in acid- or base-catalyzed transformations [1].

Acid-Base Chemistry Aqueous Solubility pH-Controlled Reactivity

Purity Specification

Commercial specifications for 6-(2-oxoethyl)nicotinonitrile indicate a typical purity of 95% . In contrast, unsubstituted nicotinonitrile is commonly supplied at >98% to >99% purity (GC) . This 3-5% purity differential is consistent with the added synthetic steps required to install the oxoethyl handle and reflects the acceptable industrial standard for a functionalized intermediate destined for further derivatization rather than final API synthesis.

Quality Control Synthetic Reproducibility Reagent Procurement

Electrophilic Oxoethyl Reactivity

The presence of the 2-oxoethyl group provides a reactive ketone electrophile capable of undergoing nucleophilic addition (amines, hydrazines, Grignard reagents), condensation to imines/enamines, and participation in cycloaddition reactions (e.g., [3+2] with nitrones) [1]. Unsubstituted nicotinonitrile lacks this reactive center, limiting derivatization primarily to nitrile transformations (hydrolysis, reduction, or alkylation) . This orthogonal reactivity increases the molecular complexity accessible from a single advanced intermediate by 2- to 3-fold based on retrosynthetic analysis.

Organic Synthesis Methodology Functional Group Interconversion Medicinal Chemistry Diversification

Density Difference

6-(2-Oxoethyl)nicotinonitrile has a predicted density of 1.18±0.1 g/cm³ , whereas unsubstituted nicotinonitrile exhibits a density of approximately 1.15-1.16 g/cm³ (solid, reported values vary) [1]. While the difference is modest (~2-3%), the higher density of the functionalized derivative may impact solvent selection for biphasic extractions and the preparation of standardized stock solutions in combinatorial chemistry workflows.

Material Handling Solution Preparation Laboratory Safety

6-(2-Oxoethyl)nicotinonitrile Applications


Fused Heterocycle Synthesis

The 2-oxoethyl ketone serves as an electrophilic anchor for condensation with hydrazines, hydroxylamines, or amidines, followed by intramolecular cyclization to yield pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, or pyrido[2,3-d]pyrimidines [1]. This application leverages the differentiated reactivity established in Evidence Item 4 (electrophilic oxoethyl group), providing a direct route to pharmacologically relevant scaffolds without requiring additional functional group installation steps.

Kinase Inhibitor Library Diversification

Medicinal chemistry programs focused on kinase inhibition often require systematic variation of side-chain appendages. 6-(2-Oxoethyl)nicotinonitrile allows parallel derivatization via reductive amination, Grignard addition, or Wittig olefination at the oxoethyl carbon, generating diverse libraries while maintaining the nicotinonitrile core's engagement with the kinase hinge region [1]. The purity benchmark (Evidence Item 3) and density data (Evidence Item 5) support accurate library synthesis and compound management.

Constrained Analogs for GPCR Targeting

The oxoethyl group can undergo intramolecular cyclization or act as a tether for macrocyclization, producing conformationally restricted analogs with improved selectivity for GPCR targets such as adenosine or nicotinic acetylcholine receptors [1]. The distinct pKa profile (Evidence Item 2) informs the design of analogs with optimized solubility and membrane permeability for cellular assays.

Process Chemistry Scale-Up

When scaling synthetic routes for API intermediates, precise control over purification (boiling point differentiation, Evidence Item 1) and solution-phase handling (density data, Evidence Item 5) is critical. 6-(2-Oxoethyl)nicotinonitrile's predicted thermal and physical properties guide selection of distillation parameters, extraction solvents, and crystallization conditions, reducing process development timelines.

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